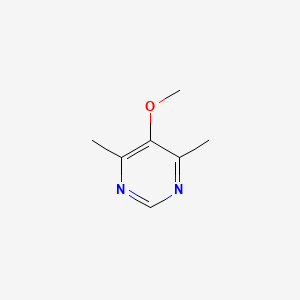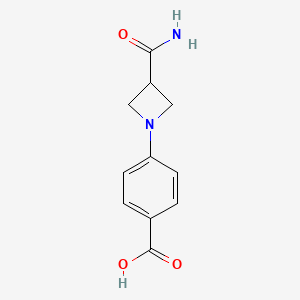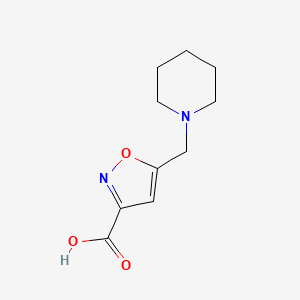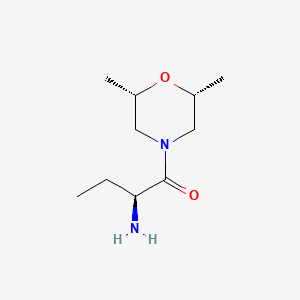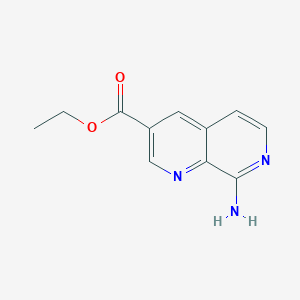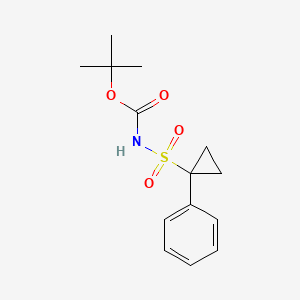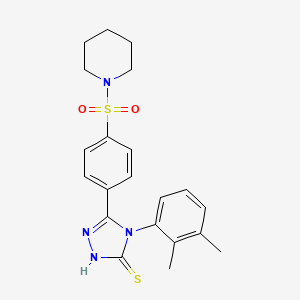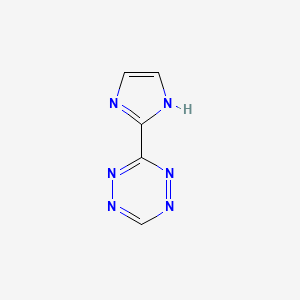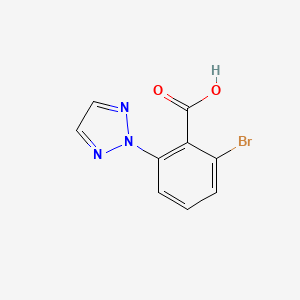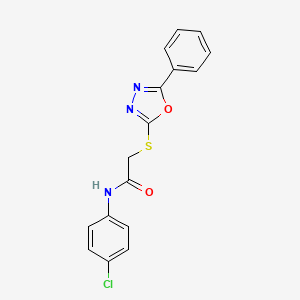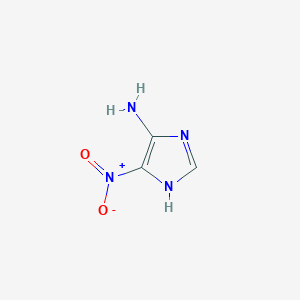
4-nitro-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1H-imidazol-4-amine is a heterocyclic organic compound that features an imidazole ring substituted with a nitro group at the 5-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-imidazol-4-amine typically involves the nitration of imidazole derivatives. One common method is the nitration of imidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of 5-nitro-1H-imidazol-4-amine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-imidazol-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 5-Amino-1H-imidazol-4-amine.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Oxidation: Oxidized imidazole derivatives, though these are less common.
Scientific Research Applications
5-Nitro-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-nitro-1H-imidazol-4-amine, particularly in biological systems, involves the bioactivation of the nitro group. This process generates reactive nitrogen species, such as nitric oxide, which can interact with various cellular targets, leading to antimicrobial or anticancer effects . The compound’s ability to form reactive intermediates makes it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
5-Nitroimidazole: A closely related compound with similar antimicrobial properties.
4-Nitroimidazole: Another isomer with different substitution patterns and potentially different biological activities.
2-Nitroimidazole: Known for its use in radiosensitizers for cancer therapy.
Uniqueness: 5-Nitro-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
82039-90-5 |
|---|---|
Molecular Formula |
C3H4N4O2 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
5-nitro-1H-imidazol-4-amine |
InChI |
InChI=1S/C3H4N4O2/c4-2-3(7(8)9)6-1-5-2/h1H,4H2,(H,5,6) |
InChI Key |
DPBQZIHMIPYKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


